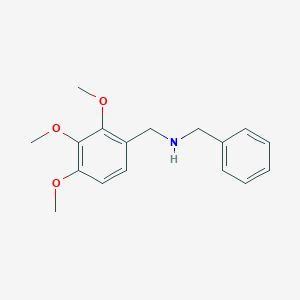

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,3,4-trimethoxybenzylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reductive amination techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Applications De Recherche Scientifique

Benzyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of Benzyl-(2,3,4-trimethoxy-benzyl)-amine involves its interaction with molecular targets such as ion channels and receptors in the cardiovascular system. It is believed to exert its effects by modulating the activity of these targets, thereby providing cardioprotective benefits .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimetazidine: A well-known anti-ischemic drug with a similar 2,3,4-trimethoxybenzyl structure.

ALM-802: A compound with a similar pharmacophore used in cardioprotective research.

Uniqueness

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to its specific combination of benzyl and 2,3,4-trimethoxybenzylamine moieties, which confer distinct chemical and biological properties. Its potential as a cardioprotective agent sets it apart from other similar compounds .

Activité Biologique

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a benzyl group attached to a trimethoxy-substituted benzyl moiety. Its molecular formula is C16H19N with a molecular weight of approximately 245.34 g/mol.

- Synonyms : Trimetazidine (TMZ) is the most commonly used name in clinical settings.

This compound primarily acts as a cytoprotective agent . Its mechanisms include:

- Targeting Mitochondria : TMZ predominantly affects mitochondrial function by shifting cellular metabolism from fatty acid oxidation to glucose oxidation. This shift reduces oxygen demand in ischemic conditions.

- Biochemical Pathways : By promoting glucose metabolism, it helps maintain ATP production during reduced oxygen availability, thereby protecting cells from ischemic injury.

Cardioprotective Effects

Research indicates that TMZ exhibits significant anti-ischemic and antiarrhythmic properties:

- Clinical Applications : It is used in the treatment of angina pectoris and has shown promise in managing chorioretinal disturbances and vertigo.

- Studies : A study demonstrated that TMZ administration improved myocardial energy metabolism in patients with coronary artery disease.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of TMZ:

- Mechanisms : It may exert protective effects against neuronal damage through antioxidant mechanisms and by enhancing cerebral blood flow.

- Research Findings : Experimental models have shown that TMZ can mitigate damage in conditions such as stroke and neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Cardioprotective | Reduces ischemic injury | |

| Antiarrhythmic | Stabilizes cardiac rhythm | |

| Neuroprotective | Protects against neuronal damage | |

| Metabolic Modulation | Shifts metabolism to glucose |

Case Studies

-

Cardiac Patients Study :

- In a double-blind study involving patients with stable angina, those treated with TMZ showed a significant reduction in angina episodes compared to placebo.

- Results indicated improved exercise tolerance and reduced myocardial oxygen consumption.

-

Neuroprotection in Stroke Models :

- Animal studies demonstrated that TMZ administration prior to induced ischemia resulted in reduced infarct size and improved neurological scores post-stroke.

- The protective effect was attributed to enhanced glucose utilization and reduced oxidative stress.

Propriétés

IUPAC Name |

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEYFQNOYZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354344 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-80-5 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.